molecular formula C24H23BF3NO3 B12640330 BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)- CAS No. 1414938-26-3

BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)-

Cat. No.: B12640330
CAS No.: 1414938-26-3
M. Wt: 441.3 g/mol
InChI Key: YPOJPNZEZITGFS-UHFFFAOYSA-N
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Description

BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)- is a complex organic compound that features a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)- typically involves the formation of the dioxaborolane group through a reaction between a boronic acid derivative and a suitable naphthalene precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are well-suited for the formation of carbon-boron bonds. These methods are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various boronic acid derivatives, reduced naphthalene compounds, and substituted naphthalene derivatives .

Mechanism of Action

The mechanism by which BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)- exerts its effects involves the interaction of the dioxaborolane group with various molecular targets. This interaction can lead to the formation of stable boron-containing complexes, which can modulate biological pathways and chemical reactions . The molecular targets and pathways involved include enzymes and receptors that are sensitive to boron-containing compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)- apart from similar compounds is its unique combination of a naphthalene core with a trifluoromethyl group and a dioxaborolane moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

1414938-26-3

Molecular Formula

C24H23BF3NO3

Molecular Weight

441.3 g/mol

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C24H23BF3NO3/c1-22(2)23(3,4)32-25(31-22)19-12-13-20(18-11-6-5-10-17(18)19)29-21(30)15-8-7-9-16(14-15)24(26,27)28/h5-14H,1-4H3,(H,29,30)

InChI Key

YPOJPNZEZITGFS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)NC(=O)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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